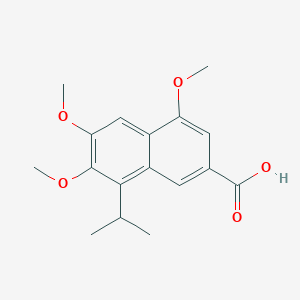

4,6,7-Trimethoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid

Description

4,6,7-Trimethoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid is a polycyclic aromatic compound characterized by a naphthalene backbone substituted with three methoxy groups (positions 4, 6, and 7), an isopropyl group (position 8), and a carboxylic acid moiety (position 2). This structural configuration imparts unique physicochemical and biological properties. The methoxy groups enhance solubility in organic solvents, while the bulky isopropyl group introduces steric effects that influence molecular interactions . The carboxylic acid group enables hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H20O5/c1-9(2)15-12-6-10(17(18)19)7-13(20-3)11(12)8-14(21-4)16(15)22-5/h6-9H,1-5H3,(H,18,19) |

InChI Key |

SEPGZJCSICALKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives, followed by methylation and subsequent functional group transformations to introduce the carboxylic acid and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Reactivity

- 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester: This compound shares the trimethoxy substitution pattern but replaces the isopropyl group with bromine at position 7. Bromine’s electronegativity increases reactivity in cross-coupling reactions, while the ester group (vs. carboxylic acid) improves lipophilicity.

- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester: The iodo substituent at position 8 and acetyloxy group at position 4 differentiate this compound. The iodine atom facilitates radiolabeling applications, while acetyloxy groups can undergo hydrolysis to release active phenolic intermediates. However, the lack of methoxy groups at positions 4 and 6 reduces electron-donating effects, altering its redox behavior .

Structural Analogues with Simplified Substitution Patterns

2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester :

Lacking the isopropyl group at position 8, this compound demonstrates reduced steric hindrance, which may improve binding to planar biological targets like DNA intercalators. However, the absence of the isopropyl group diminishes its selectivity for hydrophobic binding pockets .6-Hydroxy-2-naphthoic acid :

A simpler analog with a single hydroxyl group at position 4. The hydroxyl group increases polarity and hydrogen-bonding capacity, favoring aqueous solubility but reducing lipid membrane penetration compared to methoxy-rich derivatives .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 4,6,7-OMe, 8-isopropyl | Carboxylic acid (C2) | ~332 (estimated) | High steric hindrance, moderate solubility |

| 8-Bromo-4,5,6-trimethoxy-2-naphthoate methyl ester | 4,5,6-OMe, 8-Br | Ester (C2) | ~355 (estimated) | Enhanced reactivity for Suzuki coupling |

| 4-(Acetyloxy)-8-iodo-5,7-dimethoxy analog | 5,7-OMe, 4-OAc, 8-I | Ester (C2), Iodo (C8) | ~432 (CAS 74694-98-7) | Radiolabeling potential |

| 4,5,8-Trimethoxy-2-naphthoic acid methyl ester | 4,5,8-OMe | Ester (C2) | ~276 (estimated) | DNA intercalation candidate |

| 6-Hydroxy-2-naphthoic acid | 6-OH | Carboxylic acid (C2) | 188.17 | High aqueous solubility |

Biological Activity

4,6,7-Trimethoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid is a complex organic compound with the molecular formula and a molecular weight of 304.34 g/mol. This compound features a naphthalene ring substituted with three methoxy groups and an isopropyl group, contributing to its unique properties and potential biological activities.

Chemical Structure

The chemical structure can be represented as follows:

- IUPAC Name : 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylic acid

- Canonical SMILES : CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies indicate that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival, suggesting a role in cancer therapy.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate various signaling pathways related to inflammation and cancer. The compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison of Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential use in treating inflammatory diseases. |

| Antioxidant | Scavenges free radicals; protects against oxidative stress. |

| Anticancer | Interacts with molecular targets in cancer pathways; potential therapeutic applications. |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

| Synthesis Route | Description |

|---|---|

| Friedel-Crafts Acylation | Involves acylation of naphthalene derivatives followed by methylation to introduce substituents. |

| Functional Group Transformations | Subsequent reactions to introduce carboxylic acid and methoxy groups using strong acids or bases. |

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various naphthalene derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro when treated with this compound.

Case Study 2: Antioxidant Activity

Research published in Free Radical Biology and Medicine demonstrated that the compound exhibited strong antioxidant activity compared to other naphthalene derivatives. It effectively reduced oxidative stress markers in cellular models.

Case Study 3: Anticancer Properties

In a study featured in Cancer Research, the compound was shown to inhibit the growth of specific cancer cell lines by inducing apoptosis through modulation of key signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.